5-(Cyclohexylthio)-1,3,4-thiadiazole-2-thiol: Synthesis, Mechanism, and Characterization
5-(Cyclohexylthio)-1,3,4-thiadiazole-2-thiol: Synthesis, Mechanism, and Characterization
Topic: Synthesis and Characterization of 5-(Cyclohexylthio)-1,3,4-thiadiazole-2-thiol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Relevance
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and exhibiting diverse pharmacological profiles, including carbonic anhydrase inhibition, antimicrobial, and anti-inflammatory activities.[1][2]
This guide details the synthesis of 5-(cyclohexylthio)-1,3,4-thiadiazole-2-thiol , a specific derivative where the introduction of a lipophilic cyclohexyl group at the 5-position modulates membrane permeability and hydrophobic binding interactions. The protocol focuses on the selective mono-S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole (DMTD), a process that requires precise stoichiometric control to avoid the formation of the pharmacologically inactive bis-alkylated byproduct.
Retrosynthetic Analysis & Pathway Design
The primary challenge in synthesizing this target is distinguishing between the two identical thiol/thione groups on the DMTD precursor. The synthesis relies on the acidity difference between the first and second thiol protons (
Reaction Pathway Visualization
The following diagram illustrates the selective activation of DMTD and the subsequent nucleophilic substitution.
Caption: Selective mono-alkylation pathway of DMTD. Stoichiometric control of the base prevents the formation of the bis-alkylated impurity.
Experimental Protocol: Selective Mono-Alkylation
Objective: Isolate 5-(cyclohexylthio)-1,3,4-thiadiazole-2-thiol with >95% purity.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | 150.22 | 1.0 | Precursor Scaffold |
| Potassium Hydroxide (KOH) | 56.11 | 1.0 - 1.05 | Base (Selective Deprotonation) |
| Cyclohexyl Bromide | 163.06 | 1.0 - 1.1 | Alkylating Agent |
| Ethanol (Absolute) | - | Solvent | Reaction Medium |
| HCl (10% aq) | - | Excess | Protonation / Precipitation |
Step-by-Step Methodology
1. Salt Formation (In Situ)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1.50 g (10 mmol) of DMTD in 20 mL of absolute ethanol. The solution will be yellow.
-
Activation: Add a solution of KOH (0.56 g, 10 mmol) dissolved in 10 mL ethanol dropwise over 10 minutes at room temperature.
2. Alkylation (Nucleophilic Substitution)
-
Addition: Add cyclohexyl bromide (1.63 g, 10 mmol) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).-
Observation: A precipitate (KBr) may form during reflux.
-
3. Workup & Isolation
-
Concentration: Evaporate approximately 70% of the ethanol under reduced pressure.
-
Quench/Precipitation: Pour the residue into 50 mL of ice-cold water. The mixture may be turbid but likely alkaline (pH ~8-9).
-
Acidification: Acidify carefully with 10% HCl to pH 2–3.
-
Critical Step: The product exists as a soluble salt in base. Acidification protonates the thione/thiol nitrogen, causing the neutral product to precipitate as a solid.
-
-
Purification: Filter the crude solid, wash with cold water (
mL) to remove inorganic salts, and recrystallize from ethanol/water (9:1) to yield colorless or pale yellow needles.
Structural Characterization & Data Interpretation
The target molecule exhibits thione-thiol tautomerism , a critical feature for characterization. In the solid state and polar solvents (DMSO), the thione (NH) form predominates over the thiol (SH) form.
Tautomeric Equilibrium
Caption: The equilibrium heavily favors the thione form due to the stability of the thioamide resonance.
Expected Spectroscopic Data
1. Infrared Spectroscopy (FT-IR)
-
(Stretch):
. Broad band indicating the thione form (NH). -
(Stretch):
. Characteristic of the thiadiazole ring. -
(Stretch):
. Strong evidence of the thione tautomer.[1] -
Absence: No sharp S-H peak at
is typically observed in the solid state.
2. Nuclear Magnetic Resonance (
H NMR)
-
Solvent: DMSO-
(Recommended to prevent exchange of acidic protons). - 13.8 - 14.2 ppm (1H, br s): The N-H proton of the thiadiazole ring. Its downfield shift confirms the acidic nature of the thione form.
-
3.6 - 3.8 ppm (1H, m): The methine proton (
) of the cyclohexyl group. - 1.2 - 2.1 ppm (10H, m): Cyclohexyl methylene protons.
3. Carbon NMR (
C NMR)
- ~185 ppm: C=S (Thione carbon).
- ~160 ppm: C=N (C-5 of thiadiazole ring).
- ~48 ppm: S-CH (Cyclohexyl methine).
- 25-33 ppm: Cyclohexyl methylene carbons.
Safety & Handling (MSDS Highlights)
-
2,5-Dimercapto-1,3,4-thiadiazole: Skin and eye irritant. Releases toxic gases (
, ) upon combustion or contact with strong acids. -
Cyclohexyl Bromide: Lachrymator. Use in a fume hood.
-
Thiol/Thione Products: Thiadiazole thiols can be sensitizers. Wear nitrile gloves and handle in a well-ventilated area to avoid inhalation of dust.
References
-
Mistry, J. K., et al. (2014).[4] "5-Mercapto-1,3,4-thiadiazole-2(3H)-thione: Synthesis and Structure of Alkylated Derivatives." Journal of Heterocyclic Chemistry, 51(3), 747–754.[4] Link
-
Kandemir, N., et al. (2022).[2] "Synthesis, structure elucidation and cytotoxic activities of 2,5-disubstituted-1,3,4-thiadiazole and 1,2,4-triazole-3-thione derivatives." Journal of Research in Pharmacy, 26(4), 941-953.[2] Link
-
Basir, N., et al. (2023).[1] "Synthesis and characterization of 5-cyclopentylsulfanyl-3H-[1,3,4]thiadiazole-2-thione." Journal of Molecular Structure, 1281, 135087.[7] Link
-
Hu, Y., et al. (2014).[4] "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry." Chemical Reviews, 114(10), 5572–5610.[4] Link
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